T 0156 hydrochloride T 0156 hydrochloride T 0156 hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is more selective than sildenafil (IC50 values are 0.23, 56 and > 63000 nM for T 0156 and 3.6, 29 and > 270 nM for sildenafil at PDE5, PDE6 and PDEs 1 - 4 respectively). T 0156 hydrochloride is selective over 30 other enzymes and receptors (IC50 > 10 mM) and potentiates electrical field stimulation-induced relaxation of isolated rabbit corpus cavernosum.
Brand Name: Vulcanchem
CAS No.: 324572-93-2
VCID: VC0544337
InChI: InChI=1S/C31H29N5O7.ClH/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24;/h6-15H,16-17H2,1-5H3;1H
SMILES: CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl
Molecular Formula: C31H30ClN5O7
Molecular Weight: 620.0 g/mol

T 0156 hydrochloride

CAS No.: 324572-93-2

Cat. No.: VC0544337

Molecular Formula: C31H30ClN5O7

Molecular Weight: 620.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

T 0156 hydrochloride - 324572-93-2

Specification

CAS No. 324572-93-2
Molecular Formula C31H30ClN5O7
Molecular Weight 620.0 g/mol
IUPAC Name methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C31H29N5O7.ClH/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24;/h6-15H,16-17H2,1-5H3;1H
Standard InChI Key RBJCBXAXUHCWBR-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl
Canonical SMILES CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

T 0156 hydrochloride possesses a complex molecular architecture optimized for PDE5 inhibition. Its systematic name is 1,2-Dihydro-2-[(2-methyl-4-pyridinyl)methyl]-1-oxo-8-(2-pyrimidinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride, with a molecular formula of C31H30ClN5O7\text{C}_{31}\text{H}_{30}\text{ClN}_5\text{O}_7 and a molecular weight of 620.06 g/mol . The compound’s structure includes a naphthyridine core substituted with pyridinyl, pyrimidinyl, and trimethoxyphenyl groups, which contribute to its binding affinity for PDE5’s catalytic site .

Key Physicochemical Data

PropertyValueSource
Purity≥99% (HPLC)
Solubility17.3 mg/mL in DMSO
Melting Point155–156.4°C
Storage Conditions2–8°C

The compound’s poor aqueous solubility necessitates dissolution in dimethyl sulfoxide (DMSO) for experimental use . Its stability under refrigerated conditions ensures consistent performance in laboratory settings .

Mechanism of Action: PDE5 Inhibition and cGMP Modulation

T 0156 hydrochloride exerts its pharmacological effects by competitively inhibiting PDE5, an enzyme responsible for hydrolyzing cGMP in vascular smooth muscle cells . By blocking cGMP degradation, the compound elevates intracellular cGMP levels, activating protein kinase G (PKG) and subsequent pathways that reduce calcium influx, leading to muscle relaxation and vasodilation .

Enzymatic Selectivity Profile

PDE IsoformIC₅₀ (nM)Selectivity vs. PDE5
PDE50.23
PDE656240-fold less potent
PDE1–4>10,000>43,000-fold selective

Data derived from canine tissue assays .

This selectivity profile minimizes off-target effects on other PDE isoforms, such as PDE1 (involved in cardiac function) and PDE3 (linked to platelet aggregation), which are commonly inhibited by less-specific agents like sildenafil .

Pharmacological Effects in Preclinical Models

In Vitro Studies

In isolated rabbit corpus cavernosum, T 0156 hydrochloride (10–100 nM) increased cGMP concentrations from 1.1 ± 0.4 pmol/mg protein (basal) to 6.0 ± 1.5 pmol/mg protein, correlating with enhanced relaxation responses to electrical field stimulation . These effects were concentration-dependent, with 100 nM achieving 76.9 ± 19.8% relaxation compared to 12.3 ± 10.1% in controls .

In Vivo Efficacy

Intravenous administration in anesthetized dogs (10–1,000 µg/kg) potentiated pelvic nerve stimulation-induced penile tumescence by up to 279.0 ± 38.4%, surpassing sildenafil’s efficacy at equivalent doses . Notably, T 0156’s plasma concentration (16.7 ± 1.6 ng/mL at 10 µg/kg) was fivefold lower than sildenafil’s (78.8 ± 5.3 ng/mL at 100 µg/kg), yet both produced comparable tumescence potentiation (~180–190%), underscoring T 0156’s superior potency .

Antinociceptive Synergy

Emerging evidence suggests that T 0156 hydrochloride enhances the analgesic effects of nitrous oxide (N₂O) by prolonging cGMP-mediated signaling in pain pathways. This interaction opens avenues for combinational therapies in chronic pain management.

Comparative Analysis with Sildenafil

ParameterT 0156 HydrochlorideSildenafil
PDE5 IC₅₀0.23 nM3.6 nM
PDE6 IC₅₀56 nM29 nM
PDE1–4 IC₅₀>10,000 nM>270 nM
Plasma Concentration*16.7 ng/mL (10 µg/kg)78.8 ng/mL (100 µg/kg)
Retinal Side EffectsMild (41.1% amplitude reduction)Severe (71.7% amplitude reduction)

Doses producing equivalent tumescence potentiation in dogs .

T 0156’s 240-fold selectivity for PDE5 over PDE6 contrasts sharply with sildenafil’s 8-fold selectivity, explaining its reduced impact on light-adapted electroretinograms—a proxy for visual disturbances . This attribute positions T 0156 as a candidate with fewer off-target effects in clinical applications.

Technical Considerations for Experimental Use

Solution Preparation

Stock ConcentrationVolume Required for 1 mM (per 1 mg)
1 mg/mL1.61 mL DMSO
5 mg/mL0.32 mL DMSO

Calculations based on molecular weight .

Stability Protocols

  • Short-term: Store at -20°C for ≤1 month.

  • Long-term: Store at -80°C for ≤6 months .

  • Avoid freeze-thaw cycles to prevent precipitation .

Clinical and Preclinical Development Status

T 0156 hydrochloride remains in preclinical development under Mitsubishi Tanabe Pharma Corp., with no active clinical trials reported as of April 2025 . Its pending R&D status reflects ongoing evaluations of long-term safety and formulation optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator